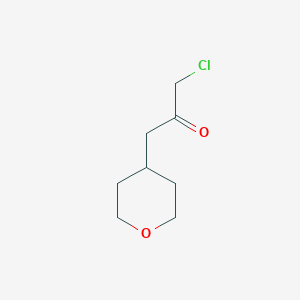
1-Chloro-3-(oxan-4-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Chloro-3-(oxan-4-yl)propan-2-one” is a chemical compound with the CAS Number: 1936097-26-5 . It has a molecular weight of 162.62 .
Synthesis Analysis
While specific synthesis methods for “1-Chloro-3-(oxan-4-yl)propan-2-one” were not found in the search results, related compounds such as “2-chloro-1-(oxan-4-yl)propan-1-one” have been synthesized and studied . More research is needed to provide a detailed synthesis analysis for “1-Chloro-3-(oxan-4-yl)propan-2-one”.Physical And Chemical Properties Analysis
The compound “1-Chloro-3-(oxan-4-yl)propan-2-one” has a molecular weight of 162.62 . It is in liquid form .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Compounds similar to 1-Chloro-3-(oxan-4-yl)propan-2-one are often involved in synthetic pathways for creating complex molecules. For example, the Henbest reduction is a method for the preparation of axial alcohols in steroid chemistry, highlighting the importance of specific organic transformations in synthesizing biologically active compounds (Browne & Kirk, 1969). Similarly, the synthesis of monomers for adhesive polymers demonstrates the role of organic synthesis in material science, indicating potential applications in developing new materials with specific properties (Moszner et al., 2006).
Catalysis and Oxidation Reactions
Compounds with functionalities similar to 1-Chloro-3-(oxan-4-yl)propan-2-one may serve as catalysts or substrates in oxidation reactions. The development of an efficient alcohol oxidation system using recyclable hypervalent iodine(III) reagent showcases the potential of these compounds in environmentally benign chemical processes (Li & Zhang, 2009).
Molecular Modeling and Drug Design
The structure-activity relationship studies of organic compounds provide insights into designing new drugs and understanding their interactions with biological targets. For instance, the synthesis and self-assembly of amphiphilic zinc chlorophyll derivatives for potential applications in photodynamic therapy (Takahashi et al., 2013) illustrate how modifications of organic molecules can lead to new therapeutic agents.
Environmental Chemistry
Research on the transformation of chlorinated compounds by microbial action, such as the work by Bosma and Janssen (1998) on Methylosinus trichosporium OB3b, highlights the environmental relevance of understanding the degradation pathways of organochlorine pollutants (Bosma & Janssen, 1998). This knowledge is crucial for developing bioremediation strategies to address pollution.
Safety and Hazards
The safety information for “1-Chloro-3-(oxan-4-yl)propan-2-one” indicates that it has the following hazard statements: H302, H315, H318, H335 . These codes correspond to the following hazards: Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-chloro-3-(oxan-4-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c9-6-8(10)5-7-1-3-11-4-2-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMJSGLZZDPGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(oxan-4-yl)propan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole](/img/structure/B2757516.png)
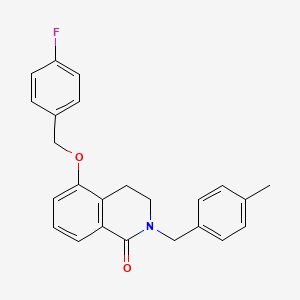
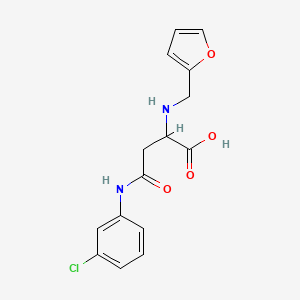
![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2757522.png)

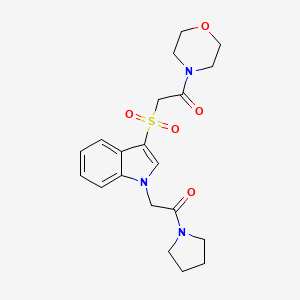
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide](/img/structure/B2757526.png)
![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]acetate](/img/structure/B2757528.png)

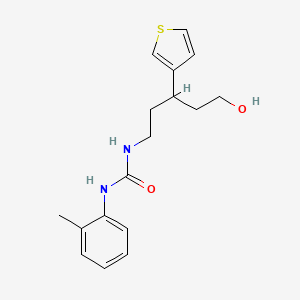

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2757534.png)
![4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)